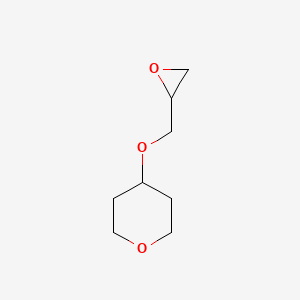
4-(Oxiran-2-ylmethoxy)oxane
Vue d'ensemble
Applications De Recherche Scientifique
4-(Oxiran-2-ylmethoxy)oxane has a wide range of scientific research applications:
Safety and Hazards
The safety information for “4-(Oxiran-2-ylmethoxy)oxane” includes several hazard statements such as H302, H312, H315, H318, H332, H335, H341, H412 . These codes correspond to various hazards associated with the compound, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing genetic defects (H341), and harmful to aquatic life with long-lasting effects (H412) .
Orientations Futures
The future directions for “4-(Oxiran-2-ylmethoxy)oxane” and similar compounds could involve further exploration of their potential in various industrial applications. For instance, the study on combining oxiranes and oxetanes suggests that increasing oxetane concentrations improved epoxide conversion and drastically lowered the glass transition temperature (Tg) of the resulting polymers, thereby increasing the application range for cycloaliphatic epoxides .
Méthodes De Préparation
The preparation of 4-(Oxiran-2-ylmethoxy)oxane typically involves the reaction of epichlorohydrin with an appropriate functional group . The synthetic route can vary depending on the specific requirements and conditions. For example, one method involves the reaction of epichlorohydrin with a hydroxyl-containing compound under basic conditions to form the desired product . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-(Oxiran-2-ylmethoxy)oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxanes and other derivatives .
Mécanisme D'action
The mechanism of action of 4-(Oxiran-2-ylmethoxy)oxane involves its highly reactive epoxide ring, which can undergo ring-opening reactions with nucleophiles . This reactivity allows it to form covalent bonds with various molecular targets, leading to cross-linking and stabilization of polymers . The molecular pathways involved in these reactions depend on the specific nucleophiles and conditions used .
Comparaison Avec Des Composés Similaires
4-(Oxiran-2-ylmethoxy)oxane can be compared with other similar compounds, such as:
4-(Oxiran-2-ylmethoxy)benzoic acid: This compound has a similar epoxide ring but with a benzoic acid functional group, leading to different reactivity and applications.
4-Acetoxybenzoic acid: This compound lacks the epoxide ring but has an acetoxy group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of the epoxide ring and the oxane structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
4-(oxiran-2-ylmethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-9-4-2-7(1)10-5-8-6-11-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKMLCCQTVGXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


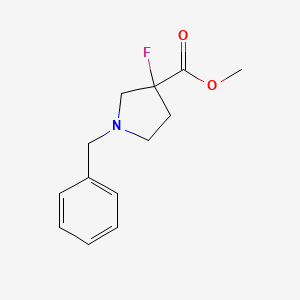
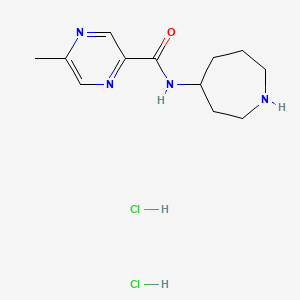
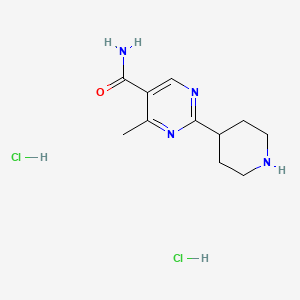
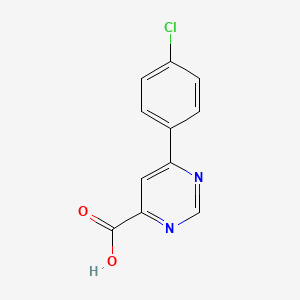
![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)
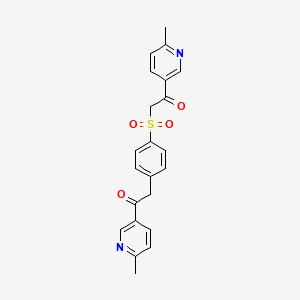


![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)
![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)
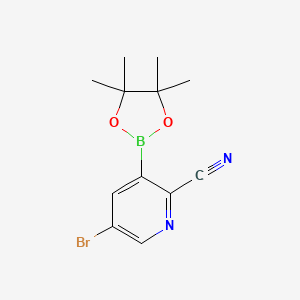
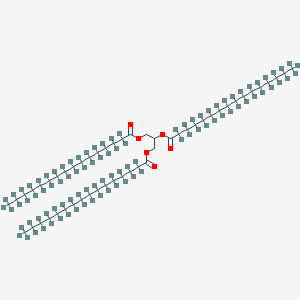

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1427787.png)
